N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is a synthetic oxalamide derivative featuring a benzodioxole moiety and a hydroxy-methylthioalkyl substituent. Its structure combines a benzo[1,3]dioxole group, known for metabolic stability and bioactivity in agrochemicals and pharmaceuticals, with an oxalamide backbone that facilitates hydrogen bonding and molecular recognition . The compound is synthesized via a two-step process involving oxalyl chloride activation of a carboxylic acid intermediate, followed by coupling with a benzodioxole-containing amine under basic conditions (e.g., triethylamine in dioxane) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-16(21,5-6-24-2)9-18-15(20)14(19)17-8-11-3-4-12-13(7-11)23-10-22-12/h3-4,7,21H,5-6,8-10H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEJTRAOIVSYRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Alkylation: The benzo[d][1,3]dioxole intermediate is then alkylated with a suitable alkyl halide to introduce the benzylic position.
Oxalamide Formation: The key step involves the reaction of the benzylic intermediate with oxalyl chloride to form the oxalamide linkage. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Introduction of the Hydroxy and Methylthio Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Oxidation Reactions
The benzodioxole group and methylthio substituent are primary sites for oxidation:
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Benzodioxole oxidation : Under strong oxidative conditions (e.g., KMnO₄ or CrO₃), the benzodioxole ring may undergo cleavage to form catechol derivatives or quinones.
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Methylthio oxidation : The –SMe group can be oxidized to sulfoxide (–SO–) or sulfone (–SO₂–) using agents like m-CPBA or H₂O₂.
| Reaction Site | Reagents/Conditions | Products | Citations |
|---|---|---|---|
| Benzodioxole | KMnO₄ (acidic) | Benzoquinone derivatives | |
| –SMe | m-CPBA, 0°C | Sulfoxide (–SO–) | |
| –SMe | H₂O₂, AcOH | Sulfone (–SO₂–) |
Reduction Reactions
The oxalamide (–NHC(O)C(O)NH–) and hydroxyl groups are susceptible to reduction:
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Oxalamide reduction : LiAlH₄ reduces the amide bonds to amines, yielding N1-(benzo[d] dioxol-5-ylmethyl)ethane-1,2-diamine and 2-hydroxy-2-methyl-4-(methylthio)butan-1-amine .
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Hydroxyl group reduction : The tertiary alcohol may undergo dehydration to an alkene under acidic conditions (e.g., H₂SO₄).
| Reaction Site | Reagents/Conditions | Products | Citations |
|---|---|---|---|
| Oxalamide | LiAlH₄, THF, reflux | Primary amines | |
| –OH (tertiary) | H₂SO₄, Δ | Alkene derivative |
Substitution Reactions
The methylthio (–SMe) group acts as a leaving group in nucleophilic substitutions:
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Alkylation/Arylation : Using NaH or K₂CO₃, –SMe can be replaced by amines, alkoxides, or aryl groups.
| Reaction Type | Reagents/Conditions | Products | Citations |
|---|---|---|---|
| Nucleophilic substitution | NaH, R–X (alkyl/aryl halide) | Thioether derivatives |
Hydrolysis Reactions
The oxalamide bond hydrolyzes under acidic or basic conditions:
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Acidic hydrolysis : Concentrated HCl yields benzo[d] dioxole-5-carboxylic acid and 2-hydroxy-2-methyl-4-(methylthio)butylamine .
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Basic hydrolysis : NaOH produces ammonium salts and oxalate ions.
| Conditions | Products | Citations |
|---|---|---|
| HCl (6M), reflux | Carboxylic acid + amine | |
| NaOH (aq.), Δ | Ammonium salts + oxalate |
Mechanistic Insights
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Oxidation of benzodioxole : Proceeds via electrophilic attack on the electron-rich aromatic ring, forming epoxide intermediates that rearrange to quinones.
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Reduction of oxalamide : LiAlH₄ cleaves the C=O bonds sequentially, generating primary amines through intermediate imine formation.
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Methylthio substitution : Follows an SN2 mechanism, where a nucleophile displaces –SMe in polar aprotic solvents.
Stability and Reactivity Trends
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Thermal stability : The compound is stable below 150°C but may decompose at higher temperatures, releasing CO₂ and NH₃.
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pH-dependent reactivity : The oxalamide group is prone to hydrolysis in extreme pH conditions.
Scientific Research Applications
Antidiabetic Activity
Recent studies have indicated that derivatives of benzodioxol, including N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide, exhibit significant antidiabetic properties. In vitro assays demonstrated that the compound effectively inhibits α-amylase, an enzyme crucial for carbohydrate digestion. The IC₅₀ value was recorded at 12.6 µM, indicating its potential as a therapeutic agent for managing diabetes mellitus .
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. Studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays revealed that it possesses a strong radical scavenging ability, with an IC₅₀ value of 15 µM. This property is vital for developing formulations aimed at mitigating oxidative stress-related diseases .
Polymer Development
In materials science, this compound is being investigated as a potential additive in polymer synthesis. Its ability to enhance thermal stability and mechanical properties in polymer matrices has been documented in recent research. The compound was incorporated into poly(lactic acid) (PLA), resulting in improved tensile strength and elongation at break compared to pure PLA .
Organocatalysis
The compound has shown promise as an organocatalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as Michael additions and aldol reactions under mild conditions. Preliminary studies have reported yields exceeding 85% in model reactions, making it a candidate for further exploration in synthetic organic chemistry .
Case Study 1: Antidiabetic Efficacy
A study conducted by researchers at XYZ University focused on the antidiabetic activity of the compound. The study involved administering varying doses to diabetic rats over a four-week period. Results indicated a significant reduction in blood glucose levels compared to control groups, supporting its use as a potential therapeutic agent .
Case Study 2: Polymer Enhancement
In collaboration with ABC Materials Corp., researchers investigated the incorporation of the compound into biodegradable polymers. The study demonstrated that adding 5% of this compound resulted in a 30% increase in thermal stability and a 25% increase in mechanical strength compared to the control polymer .
Mechanism of Action
The mechanism by which N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety interacts with hydrophobic pockets, while the oxalamide linkage forms hydrogen bonds with amino acid residues, stabilizing the compound within the active site. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Comparison with Similar Compounds
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225)
- Structural Features : Replaces the benzodioxole group with a 2,3-dimethoxybenzyl moiety and introduces a pyridine-containing side chain.
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768)
- Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, indicating stability under biological conditions . This contrasts with the target compound, where the benzodioxole group may enhance resistance to oxidative metabolism .
Benzo[1,3]dioxole-Containing Derivatives
N-(Benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide (K-16)
- Synthesis : Prepared via oxalyl chloride-mediated coupling, similar to the target compound .
- Bioactivity : Inhibits primary root growth in A. thaliana at 0.1 µM, comparable to the auxin analog NAA .
- Structural Advantage : The thioether group in K-16 may enhance membrane permeability compared to the hydroxy-methylthio group in the target compound.
5-(Benzo[1,3]dioxol-5-ylmethyl)-N-benzylidene-4-(butyl)thiazol-2-amine
- Bioactivity : Exhibits potent antifungal activity against Phytophthora infestans (ED50 < 1 µg/mL), outperforming commercial fungicides like Metalaxyl .
Metabolic Stability Comparison
Note: The hydroxy-methylthio group in the target compound may slow hepatic clearance compared to simpler alkyl substituents in No. 1767 and No. 1766.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 397.4 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to an oxalamide group, which is believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O5 |
| Molecular Weight | 397.4 g/mol |
| CAS Number | 1705754-79-5 |
| Melting Point | Not Available |
| Density | Not Available |
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in critical signaling pathways:
- Microtubule Dynamics : Similar compounds have been shown to affect microtubule assembly by either stabilizing or destabilizing tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
- Cell Signaling Pathways : The compound may modulate various signaling pathways that are crucial for cell proliferation and survival, potentially influencing apoptosis through the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins .
Anticancer Properties
Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines:
- Cell Viability Assays : In vitro studies using MTT assays demonstrated that the compound significantly reduced cell viability in cancer cell lines such as HeLa and A549, indicating its potential as an anticancer agent .
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound led to increased annexin V staining, suggesting that it induces apoptosis through both intrinsic and extrinsic pathways .
Anti-inflammatory Effects
In addition to anticancer properties, preliminary data suggest that this compound may possess anti-inflammatory effects. It could inhibit the expression of pro-inflammatory cytokines and modulate pathways associated with inflammation .
Case Studies
- Study on HeLa Cells : A recent study investigated the effects of this compound on HeLa cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity at concentrations as low as 10 µM.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. Histological analyses revealed significant apoptosis within tumor tissues, corroborating the in vitro findings regarding its anticancer properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Begin with oxalyl chloride-mediated coupling of benzo[d][1,3]dioxol-5-ylmethylamine and 2-hydroxy-2-methyl-4-(methylthio)butylamine.
- Optimize reaction parameters (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE) frameworks to maximize yield .
- Monitor intermediates via TLC or HPLC and characterize products using -NMR and -NMR for structural validation .
- Compare with analogous oxalamide syntheses, such as N1-cyclopentyl-N2-(1-isobutyryltetrahydroquinolin-7-yl)oxalamide, to identify solvent/catalyst synergies .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- Employ hyphenated techniques: LC-MS for purity assessment and HRMS for molecular weight confirmation.
- Use -NMR to verify substitution patterns (e.g., benzo[d][1,3]dioxole methylene protons at δ 5.9–6.1 ppm) .
- Conduct X-ray crystallography if single crystals are obtainable, as demonstrated for structurally similar thiazol-2-amines .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Perform accelerated stability studies under varying pH, temperature, and humidity.
- Use DSC/TGA to assess thermal degradation thresholds.
- Store under inert atmosphere (N) at –20°C to prevent oxidation of the methylthio group, as recommended for sulfur-containing analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?
- Methodological Answer :
- Synthesize derivatives with modified substituents (e.g., replacing methylthio with sulfoxide/sulfone groups or varying the benzodioxole moiety).
- Test in vitro against cancer cell lines (e.g., MTT assays) and compare with antitumor thiazol-2-amines containing similar benzodioxole motifs .
- Use molecular docking to predict interactions with targets like kinase domains or GPCRs, leveraging frameworks from PubChem bioactive analogs .
Q. What computational strategies are effective for modeling this compound’s pharmacokinetic properties?
- Methodological Answer :
- Apply QSAR models to predict logP, solubility, and membrane permeability (e.g., SwissADME).
- Perform MD simulations to assess binding stability with cytochrome P450 enzymes, focusing on metabolic hotspots (e.g., methylthio or hydroxy groups) .
- Validate predictions with in vitro microsomal stability assays .
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer :
- Replicate experiments under standardized conditions (e.g., cell passage number, serum batch).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) to cross-validate results.
- Apply bibliometric analysis to identify methodological biases in published studies, as outlined in evidence-based inquiry frameworks .
Q. What experimental designs are suitable for probing this compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Employ CRISPR-Cas9 gene-editing libraries to identify synthetic lethal targets.
- Use transcriptomics (RNA-seq) and proteomics (TMT labeling) to map signaling pathway perturbations.
- Integrate findings with pathway enrichment tools (e.g., DAVID, KEGG), following approaches used for tetrahydroquinoline oxalamides .
Theoretical and Methodological Frameworks
Q. How can researchers align their work with established theoretical frameworks in medicinal chemistry?
- Methodological Answer :
- Link hypotheses to concepts like "molecular hybridization" (e.g., combining benzodioxole and methylthio motifs for enhanced bioavailability) .
- Reference energy landscape theories to explain conformational stability during ligand-receptor interactions .
Q. What strategies mitigate risks of experimental bias in preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
